Simple combination of humic acid with biogenic hydroxyapatite achieved highly efficient removal of methylene blue from aqueous solution†
RSC Advances Pub Date: 2016-07-13 DOI: 10.1039/C6RA08715A
Abstract
Biogenic hydroxyapatite (bHAP) derived from eggshell waste impregnated with humic acid (HA) was utilized as an adsorbent to remove methylene blue (MB) from aqueous solution. bHAP simply coupled with HA resulted in highly efficient MB removal due to the introduction of negatively charged groups, which could enhance the adsorption of cationic dyes through electrostatic interactions as confirmed by Fourier transform infrared spectroscopy (FTIR). Adsorption experiment data indicated that MB adsorption by HA-impregnated bHAP (HA-bHAP) obeyed a pseudo-second-order equation, and the adsorption amount of MB increased with both the increases in solution pH and temperature. The adsorption isotherm agreed well with the Sips model, and the maximum adsorption capacity at the given conditions was 393.47 mg g−1. Regeneration studies exhibited that HA-bHAP could be recyclable for a long time. Overall, the results reported herein demonstrated the potential of HA-bHAP for the removal of MB and other cationic dyes from aqueous solution.

Recommended Literature
- [1] Inside front cover
- [2] Optimizing the rate capability of nickel cobalt phosphide nanowires on graphene oxide by the outer/inter-component synergistic effects†
- [3] Heterojunction confinement on the atomic structure evolution of near monolayer core–shell nanocatalysts in redox reactions of a direct methanol fuel cell†
- [4] Front cover
- [5] Visible wavelength spectral tuning of absorption and circular dichroism of DNA-assembled Au/Ag core–shell nanorod assemblies†
- [6] Synthesis of a simplified analogue of eleutherobin via a Claisen rearrangement and ring closing metathesis strategy†
- [7] Inside front cover
- [8] Property relationship of alginate and alginate–carbon dot nanocomposites with bivalent and trivalent cross-linker ions†
- [9] Inside front cover
- [10] Utilizing an electron-deficient thieno[3,4-c]pyrrole-4,6-dione (TPD) unit as a π-bridge to improve the photovoltaic performance of A–π–D–π–A type acceptors†
